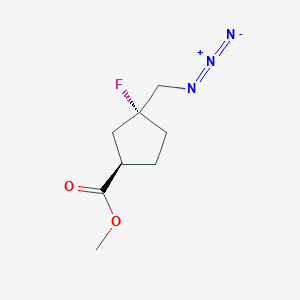

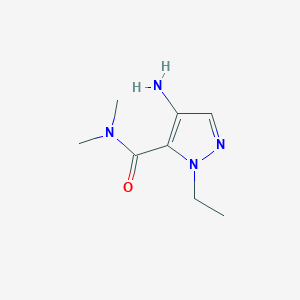

4-amino-1-etil-N,N-dimetil-1H-pirazolo-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the CAS Number: 1004643-40-6 . It has a molecular weight of 182.23 .

Synthesis Analysis

The synthesis of “4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” and its derivatives is a topic of interest in the field of organic chemistry . The protocol for the synthesis of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as a limiting reagent of the reaction has been reported . This method utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis

The molecular structure of “4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” can be represented by the Inchi Code: 1S/C8H14N4O/c1-4-12-7 (6 (9)5-10-12)8 (13)11 (2)3/h5H,4,9H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” include a molecular weight of 182.23 .Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent binding .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (18223) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Pyrazole derivatives are known to induce a variety of cellular responses, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide. These factors can include pH, temperature, and the presence of other molecules in the cellular environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for AMPK activation. This allows for the selective activation of AMPK without affecting other signaling pathways. However, one limitation of using 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is its potential toxicity, as high concentrations of the compound have been found to induce cell death in some cell types.

Direcciones Futuras

1. Investigating the potential of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide as a therapeutic agent in treating metabolic disorders such as diabetes and obesity.

2. Further exploring the anti-cancer properties of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide and its potential as an anti-cancer agent.

3. Studying the potential of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide as a neuroprotective agent in neurodegenerative diseases.

4. Investigating the potential of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide in regulating autophagy, a cellular process involved in maintaining cellular homeostasis.

5. Developing more potent and selective AMPK activators based on the structure of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide.

Métodos De Síntesis

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal followed by a series of chemical transformations including reduction, acylation, and cyclization.

Aplicaciones Científicas De Investigación

Intermediarios Sintéticos

Los compuestos que contienen pirazol, como la “4-amino-1-etil-N,N-dimetil-1H-pirazolo-5-carboxamida”, son familias influyentes de N-heterociclos debido a su probada aplicabilidad y versatilidad como intermediarios sintéticos en la preparación de productos químicos relevantes en los campos biológico, físico-químico, de la ciencia de los materiales y industrial .

Aplicaciones Biológicas

Se ha encontrado que los derivados del pirazol poseen propiedades biológicas diversas y valiosas. Se han utilizado como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .

Propiedades Fotofísicas

Se ha encontrado que los pirazoles poseen valiosas propiedades fotofísicas. Esto los hace útiles en diversas aplicaciones, incluido el desarrollo de nuevos materiales y tecnologías .

Aplicaciones Agrícolas

Los pirazoles también tienen un estatus privilegiado como marcos versátiles en varios sectores de la industria química, incluida la agricultura . Se pueden utilizar en el desarrollo de nuevos pesticidas y herbicidas .

Química Orgánica

La síntesis de derivados de pirazol es un área importante de la química orgánica. Los métodos de síntesis eficientes y selectivos para estos compuestos pueden conducir a la producción de productos químicos cruciales para la industria y la farmacología .

Química Medicinal

Los derivados de pirazol son una clase especial de compuestos N-heterocíclicos (NHCps) que llevan un anillo heteroaromático de cinco miembros con dos átomos de nitrógeno adyacentes en la estructura anular. Son muy valorados en química medicinal por sus diversas actividades biológicas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

They can act as both acids and bases, with the acidic pyrrole-like NH group easily donating its proton, while the basic pyridine-like nitrogen has the ability to accept protons even more readily .

Cellular Effects

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . These activities suggest that pyrazoles can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFLWFMWDUUYGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

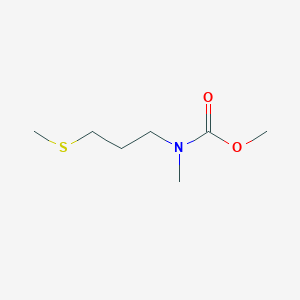

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)

![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

amine](/img/structure/B2399934.png)